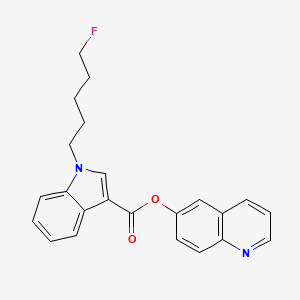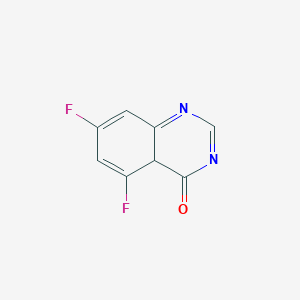
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . This compound is known for its unique structure, which includes a bromine atom and a methanesulfonyl chloride group attached to a benzodioxole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride typically involves the reaction of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The benzodioxole ring can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like N-bromosuccinimide (NBS), and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanesulfonyl chloride can be compared with other similar compounds, such as:
(6-Bromo-2H-1,3-benzodioxol-5-YL)methanol: This compound lacks the methanesulfonyl chloride group and has different reactivity and applications.
(6-Bromo-1,3-benzodioxol-5-YL)acetic acid: This compound has an acetic acid group instead of a methanesulfonyl chloride group, leading to different chemical properties and uses.
(6-Bromo-2H-1,3-benzodioxol-5-YL)methylcyclohexanone:
The uniqueness of this compound lies in its combination of a bromine atom and a methanesulfonyl chloride group, which provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H6BrClO4S |
|---|---|
Molecular Weight |
313.55 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-2-8-7(13-4-14-8)1-5(6)3-15(10,11)12/h1-2H,3-4H2 |
InChI Key |
NSQGQCVWQUOIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)



![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)


![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)
